

Introduction to cleavable linkers in ADC development

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Compound of Interest

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An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Introduction: The Critical Role of the Linker

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.^[1] The linker, a chemical bridge connecting these two components, is paramount to the success of an ADC.^{[2][3]} Its primary role is to ensure the ADC remains stable and intact during systemic circulation, preventing the premature release of the highly toxic payload that could harm healthy tissues.^{[2][4][5]} Upon reaching the target tumor cell, the linker must then facilitate the efficient and controlled release of the payload to exert its cell-killing effect.^{[2][6]}

Cleavable linkers are a dominant class of linkers designed to be severed under specific physiological conditions that are unique to the tumor microenvironment or the intracellular compartments of cancer cells.^{[1][7][8]} This triggered release mechanism is advantageous as it can deliver the payload in its most active, unmodified form.^[8] The success of these linkers hinges on their ability to effectively differentiate between conditions in the bloodstream (e.g., neutral pH of ~7.4) and those at the target site, such as the acidic environment of lysosomes (pH 4.5–5.0), the high concentration of intracellular reducing agents like glutathione (GSH), or the overexpression of specific enzymes like cathepsins.^{[9][10][11]}

This guide provides a technical overview of the core types of cleavable linkers, a comparative summary of their performance, detailed experimental protocols for their evaluation, and

diagrams illustrating key concepts in their development and mechanism of action.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three most established strategies are protease-sensitivity, pH-sensitivity, and disulfide reduction.^[2]

Protease-Sensitive Linkers

This strategy exploits the overexpression of proteases, such as cathepsin B, within the lysosomes of tumor cells.^{[2][7]} The linkers incorporate a specific peptide sequence that is recognized and cleaved by these enzymes.

- **Valine-Citrulline (Val-Cit):** The most widely used protease-cleavable motif is the Val-Cit dipeptide.^{[2][7]} It is highly stable in plasma but is efficiently cleaved by cathepsin B following ADC internalization and trafficking to the lysosome.^[12] This cleavage often precedes the release of the payload via a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which rapidly decomposes to liberate the unmodified drug.^[10]
- **Valine-Alanine (Val-Ala):** The Val-Ala dipeptide is another effective motif. While it is cleaved by cathepsin B at roughly half the rate of Val-Cit, it exhibits lower hydrophobicity, which can be advantageous during ADC conjugation and may improve pharmacokinetic properties.^[1]
- **Gly-Gly-Phe-Gly (GGFG):** This tetrapeptide linker is notably used in the ADC Enhertu.^[13] It is cleaved by lysosomal proteases like cathepsin L and allows for a high drug-to-antibody ratio (DAR) while maintaining plasma stability.^{[9][13]}

pH-Sensitive (Acid-Labile) Linkers

These linkers are designed to be stable at the neutral pH of blood (~7.4) but hydrolyze rapidly in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).^{[5][10]}

- **Hydrazones:** Hydrazone-based linkers were used in the first clinically approved ADC, gemtuzumab ozogamicin (Mylotarg).^{[1][10]} Upon acid catalysis, the hydrazone bond is hydrolyzed, releasing the payload. However, traditional hydrazone linkers can exhibit insufficient stability in circulation, with half-lives around 2 days in human plasma, which has limited their use to moderately cytotoxic payloads.^[5]

- Carbonates and Silyl Ethers: To improve stability, other acid-labile structures have been explored. Simple carbonates show limited serum stability, but this can be enhanced with modifications.[\[10\]](#) More recently, novel silyl ether-based linkers have been developed with significantly improved plasma stability ($t_{1/2} > 7$ days), making them potentially suitable for use with highly potent payloads.[\[5\]](#)

Glutathione-Sensitive (Reducible) Linkers

This approach leverages the significant concentration gradient of glutathione (GSH), a reducing agent, which is much higher inside cells (1-10 mM) than in the blood plasma (~5 μ M).[\[13\]](#)

- Disulfide Bonds: Linkers containing a disulfide bond are stable in the oxidative environment of the bloodstream. Once the ADC is internalized, the high intracellular GSH concentration reduces the disulfide bond, cleaving the linker and releasing the drug.[\[3\]](#)[\[7\]](#) The cleavage kinetics of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond. For instance, adding methyl groups to the α -carbon can increase stability and modulate the release rate, with mono-substituted structures often showing optimal pharmacological activity.[\[10\]](#)

Emerging and Novel Cleavable Linkers

Research continues to produce novel cleavage strategies to expand the applicability and improve the therapeutic index of ADCs.

- Glycosidase-Cleavable Linkers: These linkers are cleaved by lysosomal glycosidases like β -glucuronidase or β -galactosidase, which are highly active at lysosomal pH.[\[6\]](#) This approach offers an alternative enzymatic release mechanism.
- Fe(II)-Cleavable Linkers: Taking advantage of the abnormal iron metabolism in some cancers, which leads to elevated levels of unbound ferrous iron (Fe(II)), linkers containing a 1,2,4-trioxolane scaffold have been developed. These are cleaved via a Fenton reaction with Fe(II).[\[5\]](#)
- Bioorthogonal "Click-to-Release" Linkers: This innovative strategy involves a two-step approach where the ADC first binds to the tumor cell surface. Subsequently, a non-toxic, external activating agent is administered. This agent triggers a rapid and highly specific bioorthogonal reaction (e.g., an inverse electron-demand Diels-Alder reaction) with the linker,

causing payload release in the tumor microenvironment.^[14] This approach allows ADCs to be used against non-internalizing targets, potentially expanding their therapeutic reach.^[14]

Data Presentation: Comparative Performance of Cleavable Linkers

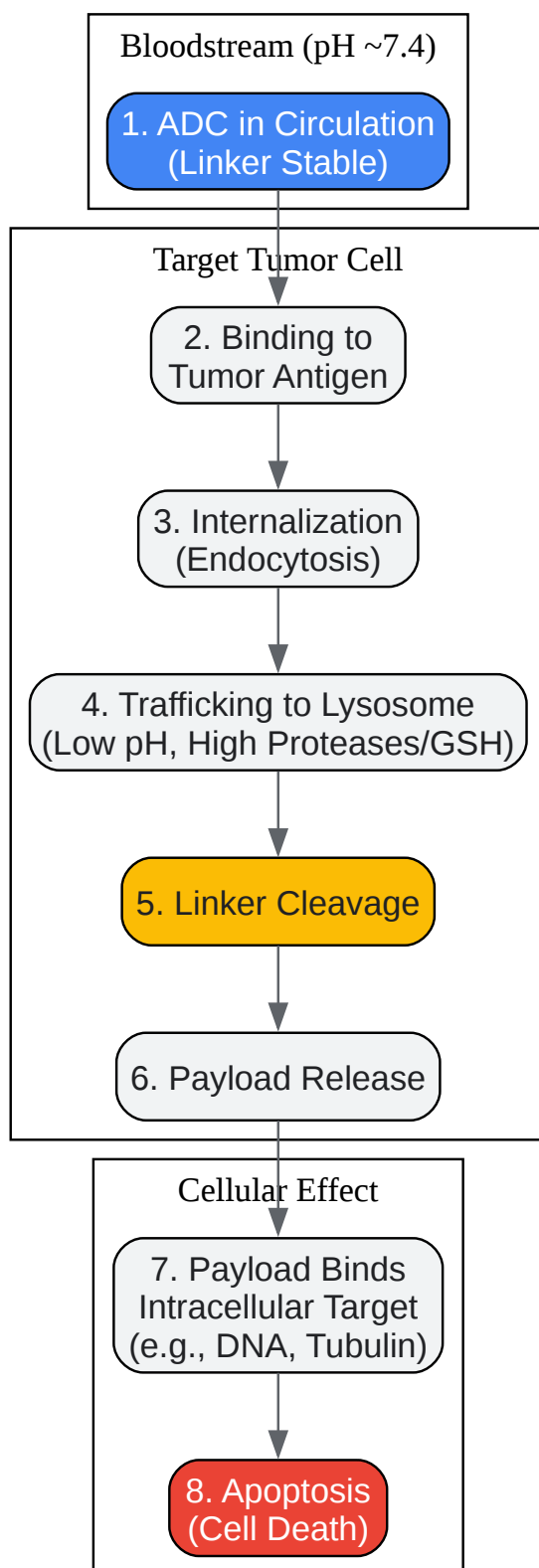
The selection of a linker is a critical decision driven by quantitative performance metrics. The following table summarizes key stability and cleavage data for different linker types based on published studies.

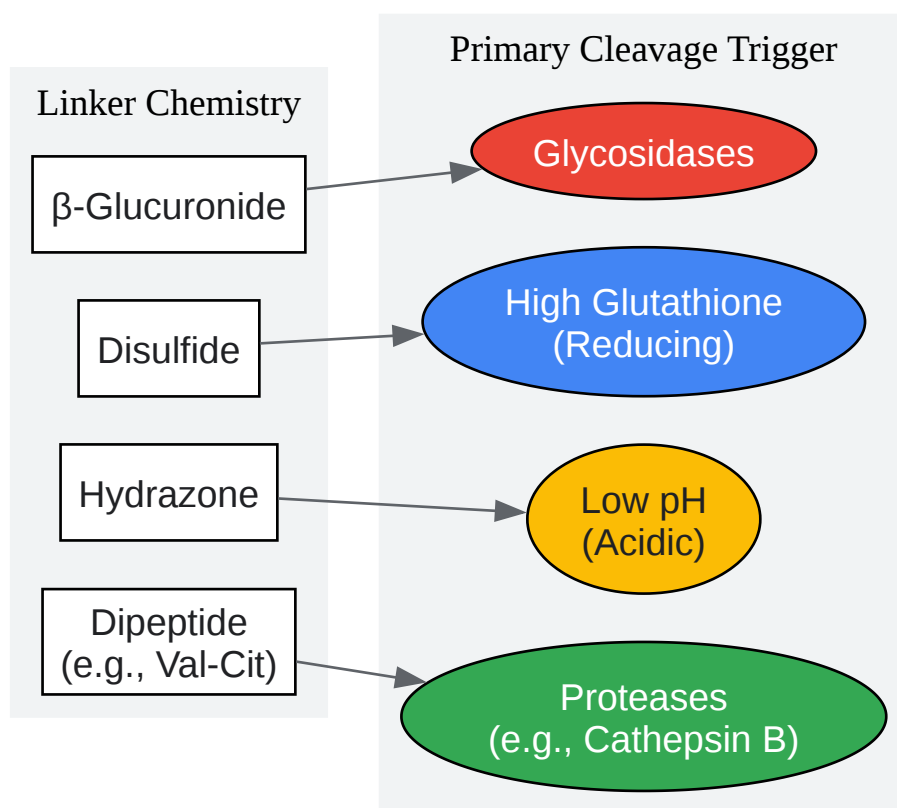
Linker Type	Specific Example	Cleavage Trigger	Stability Metric	Value	Reference
Protease-Sensitive	Val-Cit-PABC	Cathepsin B	Relative Cleavage Rate	1x (Baseline)	[15]
Protease-Sensitive	Val-Ala-PABC	Cathepsin B	Relative Cleavage Rate	~0.5x vs. Val-Cit	[1] [15]
Protease-Sensitive	Phe-Lys-PABC	Cathepsin B	Relative Cleavage Rate	~30x vs. Val-Cit	[15]
Protease-Sensitive	Modified Val-Cit (cBu-Cit)	Cathepsin B	Plasma Stability (Rat, 4.5 days)	97% Intact ADC	[1]
pH-Sensitive	Phenylketone-derived Hydrazone	Low pH (4.5)	Plasma Half-Life ($t_{1/2}$)	~2 days	[5]
pH-Sensitive	Carbonate	Low pH (4.5)	Plasma Half-Life ($t_{1/2}$)	~36 hours	[5]
pH-Sensitive	Silyl Ether	Low pH (4.5)	Plasma Half-Life ($t_{1/2}$)	> 7 days	[5]
Glutathione-Sensitive	Hindered Disulfide (SPDB)	Glutathione (GSH)	MTD in mice (vs. Val-Cit)	10 mg/kg (vs. 2.5 mg/kg)	[5]

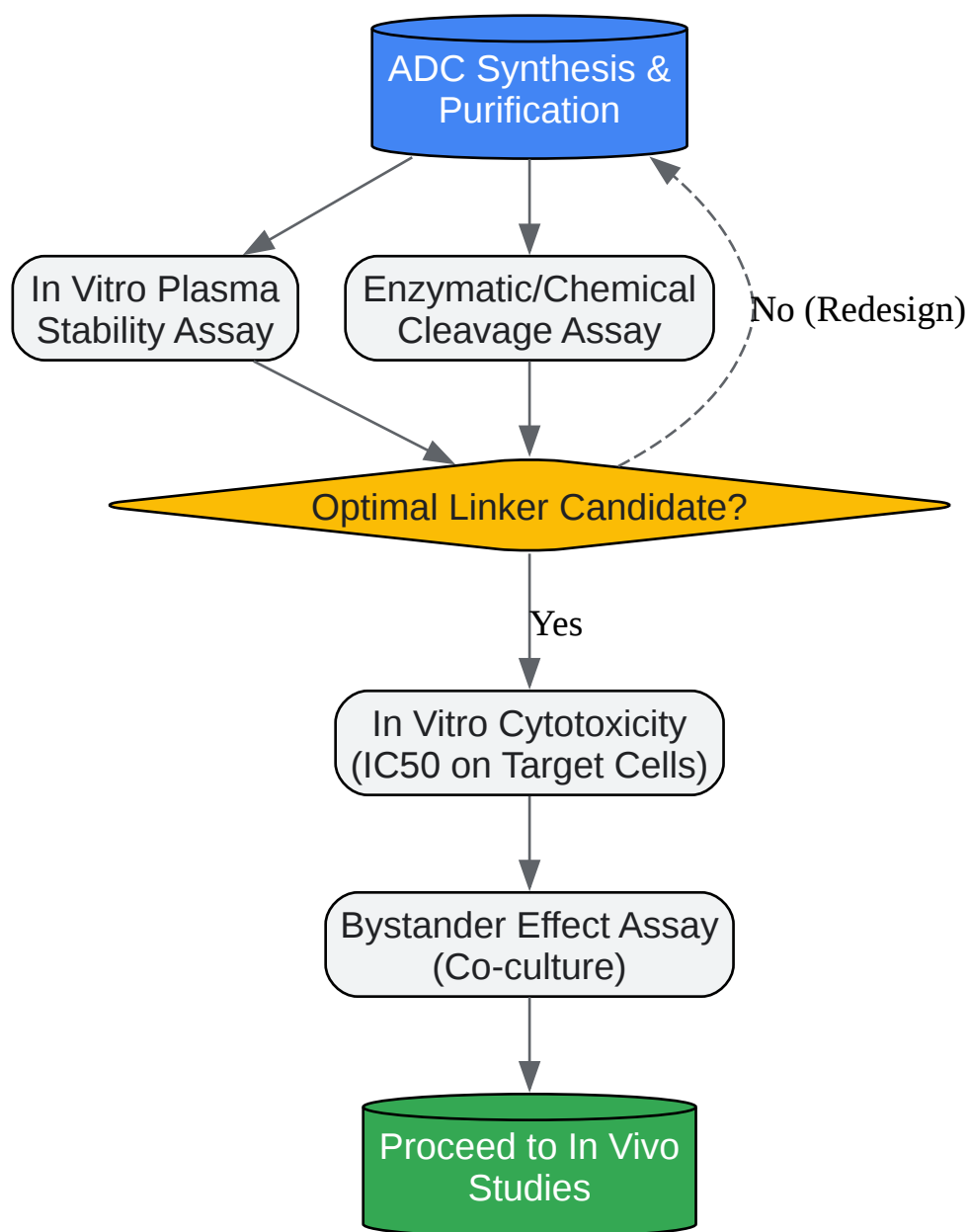
Note: Data are illustrative and can vary based on the specific ADC construct, payload, and experimental conditions. MTD refers to Maximum Tolerated Dose.

Mandatory Visualizations

ADC Mechanism of Action







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